![molecular formula C7H5N3O2S B1528444 3-Sulfanyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid CAS No. 1208249-77-7](/img/structure/B1528444.png)
3-Sulfanyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid
Overview
Description
3-Sulfanyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid is a chemical compound with the CAS Number: 1208249-77-7 . It has a molecular weight of 195.2 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The Inchi Code for this compound is 1S/C7H5N3O2S/c11-6(12)4-1-2-5-8-9-7(13)10(5)3-4/h1-3H, (H,9,13) (H,11,12) .Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature .Scientific Research Applications
Structural Analysis and Properties
The crystal structure of a closely related compound, 7-amino-2-methylsulfanyl-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid, was studied in two environments, revealing insights into the molecular architecture and hydrogen-bonding interactions characteristic of this class of compounds. The analysis provides a foundation for understanding the potential biological activity and interactions of similar molecules (Canfora et al., 2010).
Synthetic Approaches
A novel synthetic method was developed for 3,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine derivatives, compounds known for their antitumor, antiviral, and other biological activities. This method expands the toolkit for synthesizing compounds within this class, potentially including 3-Sulfanyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid derivatives (Fizer, Slivka, & Lendel, 2013).
Applications in Catalysis and Biological Activity
Several studies have explored the application of [1,2,4]triazolo[4,3-a]pyridine derivatives in catalysis and as precursors for the synthesis of biologically active molecules. For example, 3-Sulfonyl[1,2,3]triazolo[4,5-b]indoles, structurally related to the target compound, have been prepared via tandem catalysis processes and used as α-imino rhodium carbene precursors. This showcases the versatility of these compounds in synthesizing valuable molecules for further research (Xing et al., 2014).
Safety and Hazards
The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mechanism of Action
Target of Action
Triazole compounds, which include 3-sulfanyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid, are known to interact with a variety of enzymes and receptors in the biological system .
Mode of Action
Triazole compounds are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Biochemical Pathways
It is known that triazole compounds can influence a wide range of biological activities, suggesting their involvement in multiple biochemical pathways .
Result of Action
Given the broad biological activities of triazole compounds, it can be inferred that the compound may have diverse molecular and cellular effects .
Action Environment
Factors such as ph and temperature can affect the contrast of azole protons in magnetic resonance imaging (mri), which may indirectly suggest their influence on the action of azole compounds like this compound .
properties
IUPAC Name |
3-sulfanylidene-2H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2S/c11-6(12)4-1-2-5-8-9-7(13)10(5)3-4/h1-3H,(H,9,13)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSXOAGNOSNEJCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNC(=S)N2C=C1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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